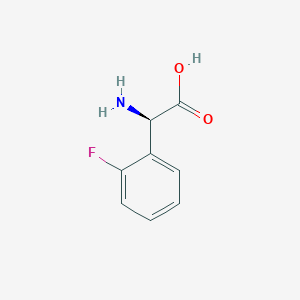

(2R)-2-amino-2-(2-fluorophenyl)acetic acid

Description

Significance of Fluorinated α-Amino Acids within the Landscape of Organic Synthesis and Chemical Biology

Fluorinated α-amino acids represent a unique and important class of compounds in medicinal chemistry and chemical biology. nih.gov The incorporation of fluorine, the most electronegative element, into amino acids can dramatically alter their physicochemical properties. princeton.edu This substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced hydrophobicity, and modulated bioavailability, making these compounds highly attractive for drug development. chemistryviews.orgresearchgate.netnumberanalytics.com

The unique properties imparted by fluorine have led to a wide range of applications:

Medicinal Chemistry : Fluorinated amino acids are used as building blocks for novel pharmaceuticals, including antiviral and anti-tumor agents. The introduction of fluorine can improve the biological properties of natural compounds and enhance the activity of peptides and proteins. chemistryviews.org

Enzyme Inhibition and Probes : These compounds serve as valuable tools for studying enzyme kinetics and protein interactions. Their unique spectroscopic properties, particularly for ¹⁹F NMR, allow them to be used as probes to monitor biological processes. mdpi.comresearchgate.netnih.gov

Peptide and Protein Engineering : Incorporating fluorinated amino acids can enhance the thermal and chemical stability of peptides and proteins. researchgate.net This strategy is used to design proteins with novel chemical and biological properties, such as increased resistance to enzymatic degradation. princeton.eduresearchgate.net

Biomedical Imaging : The fluorine-18 (B77423) isotope is a positron emitter, making ¹⁸F-labeled amino acids valuable agents for Positron Emission Tomography (PET) imaging, particularly in oncology. mdpi.com

The synthesis of these complex molecules has been a focus of research, with the development of various methods, including nucleophilic and electrophilic fluorination techniques, to create them in enantiopure forms. mdpi.comnih.gov The growing interest in this field stems from the potential of fluorinated amino acids to create biopolymers with tailored functions for applications in materials science, protein engineering, and medicinal chemistry. chemistryviews.org

Overview of Scholarly Contributions Pertaining to (2R)-2-amino-2-(2-fluorophenyl)acetic acid

This compound, as a specific chiral fluorinated amino acid, serves primarily as a specialized building block in synthetic and medicinal chemistry. While extensive literature on this exact molecule is focused, its importance is understood through the context of its chemical class—aryl-substituted α-amino acids. Research on analogous compounds, such as 2-chlorophenylglycine, highlights the synthetic strategies and resolution techniques applicable to this class of molecules. google.com

Scholarly work in this area often involves the development of processes for preparing enantiomerically pure phenylglycine derivatives. google.com The hydrochloride salt of this compound is noted for its use in research settings to study receptor binding and enzyme interactions. myskinrecipes.com The fluorophenyl group is specifically highlighted for its ability to enhance binding affinity to certain biological targets, making it a versatile component in the design of new therapeutic agents for conditions related to the central nervous system. myskinrecipes.com

The compound is commercially available from various suppliers, indicating its utility as a reagent in chemical synthesis and research. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Its classification as a glycine (B1666218) derivative points to its role as a scaffold for creating more complex molecules. adooq.commedchemexpress.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8FNO2 | medchemexpress.com |

| Molecular Weight | 169.16 g/mol | medchemexpress.com |

| Appearance | White to Yellow Solid | sigmaaldrich.com |

| CAS Number | 138751-03-8 | sigmaaldrich.com |

| IUPAC Name | (2R)-amino(2-fluorophenyl)ethanoic acid | sigmaaldrich.comsigmaaldrich.com |

Fundamental Role of Stereochemical Control in α-Amino Acid Synthesis

The synthesis of α-amino acids with a specific three-dimensional arrangement, or stereochemistry, is of paramount importance because the biological activity of chiral molecules is dictated by their absolute configuration. nih.gov In nature, proteins are almost exclusively constructed from L-amino acids, demonstrating the high degree of stereoselectivity in biological systems. nih.gov Consequently, the synthesis of non-proteinogenic amino acids like this compound requires precise control over the stereochemistry to produce a single enantiomer (the 'R' form in this case).

The demand for unnatural, optically active α-amino acids is significant, as they are used to modify the properties of peptides and proteins and serve as chiral building blocks for catalysts. thieme.de The development of efficient, catalytic, and enantioselective methods for their synthesis remains a major focus in modern organic chemistry. thieme.dersc.org

Several strategies have been developed to achieve stereochemical control:

Asymmetric Synthesis : This involves using chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific enantiomer. thieme.de

Phase-Transfer Catalysis : This method has been successfully applied to the stereoselective synthesis of α-amino acids. acs.org

Photoredox Catalysis : Visible light-promoted photoredox catalysis provides a modern and convenient method for the stereoselective synthesis of unnatural α-amino acids. rsc.org

Resolution of Racemates : This involves synthesizing a mixture of both enantiomers (a racemic mixture) and then separating them. For example, diastereomeric salt formation with a chiral resolving agent, like D-camphor sulfonic acid, has been used to resolve enantiomers of phenylglycine derivatives. google.com

The stereochemistry of the final product is crucial as different enantiomers can have vastly different biological effects. For instance, in related α-aminophosphonic acids, the (R)-enantiomer can be a more potent enzyme inhibitor than its (S)-counterpart. nih.gov Therefore, robust and stereoselective synthetic protocols are essential to access these valuable building blocks for research and development. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNMJIBUVDGMIY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281392 | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138751-03-8 | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138751-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Amino-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r 2 Amino 2 2 Fluorophenyl Acetic Acid

Enantioselective Synthesis Strategies

The synthesis of α-amino acids in an enantiopure form can be approached through various catalytic and stoichiometric chiral systems. These methods aim to establish the stereogenic center at the α-carbon with high fidelity, avoiding the need for classical resolution of racemic mixtures.

Chiral auxiliary-based methods are a robust strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

A common strategy involves the diastereoselective alkylation or amination of an enolate derived from a chiral auxiliary-acylated glycine (B1666218) equivalent. Another powerful method utilizes chiral sulfinamides, such as tert-butanesulfinamide, which can be condensed with an aldehyde (2-fluorobenzaldehyde) to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, followed by hydrolysis of the sulfinyl group, yields the chiral amine. For the synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid, a Strecker-type reaction on a chiral N-tert-butanesulfinyl imine derived from 2-fluorobenzaldehyde (B47322) provides a reliable route. The addition of cyanide, followed by hydrolysis of the resulting nitrile and the auxiliary, affords the target amino acid with high diastereoselectivity. nih.gov

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of α-Amino Acids This table shows results for analogous transformations as specific data for the target compound is not available.

| Auxiliary/Method | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|

| (R)-tert-Butanesulfinamide | Benzaldehyde derivative | >98:2 d.r. | ~85-95 |

| Evans Oxazolidinone | Glycine enolate + Electrophile | >95:5 d.r. | ~70-90 |

| Schöllkopf Bis-Lactim Ether | Aryl-bromomethyl ether | >95% d.e. | ~65-80 |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov For α-amino acid synthesis, the asymmetric Strecker reaction is a prominent organocatalytic method. libretexts.org This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst.

In a potential synthesis of this compound, 2-fluorobenzaldehyde can be reacted with an amine source and trimethylsilyl (B98337) cyanide (TMSCN). A chiral catalyst, such as a thiourea (B124793) or squaramide derivative, activates the imine intermediate and facilitates the enantioselective addition of the cyanide nucleophile. The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the final amino acid. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. unibo.it

Table 2: Organocatalytic Asymmetric Strecker Reaction for Phenylglycine Derivatives This table shows representative results for analogous substrates.

| Catalyst Type | Imine Substrate | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|

| Chiral Thiourea | N-Benzhydryl benzaldimine | 98% e.e. | 96 |

| Cinchona Alkaloid-derived Squaramide | N-Boc benzaldimine | 96% e.e. | 91 |

| Chiral Phosphoric Acid | N-Aryl benzaldimine | 92% e.e. | 88 |

Biocatalysis employs enzymes to perform highly selective chemical transformations under mild, environmentally benign conditions. rsc.org For chiral amino acid synthesis, two primary enzymatic strategies are prevalent: the kinetic resolution of a racemate and the direct asymmetric synthesis from a prochiral precursor. rsc.org

A highly effective method is the asymmetric reductive amination of the corresponding α-keto acid. rsc.org The precursor, 2-(2-fluorophenyl)-2-oxoacetic acid, can be converted into this compound using a D-amino acid dehydrogenase (DAADH) or an (R)-selective ω-transaminase (ω-TA). These enzymes exhibit exquisite stereocontrol, typically yielding products with excellent enantiomeric excess (>99% e.e.). mdpi.com The dehydrogenase approach often uses formate (B1220265) or glucose as a co-substrate for cofactor regeneration, while transaminases require an amino donor.

Alternatively, a dynamic kinetic resolution (DKR) can be employed. nih.gov In this process, a racemic intermediate is continuously racemized while one enantiomer is selectively transformed by an enzyme. For instance, a racemic mixture of N-acyl-2-amino-2-(2-fluorophenyl)acetic acid can be subjected to a D-selective acylase or amidase, which hydrolyzes only the (R)-N-acyl amino acid to the desired product, while the remaining (S)-substrate is racemized in situ.

Table 3: Common Biocatalytic Routes to Chiral Amino Acids

| Enzyme Class | Strategy | Substrate Example | Outcome |

|---|---|---|---|

| D-Amino Acid Dehydrogenase (DAADH) | Asymmetric Reductive Amination | Phenylglyoxylic acid | >99% e.e., High conversion |

| (R)-selective ω-Transaminase (ω-TA) | Asymmetric Amination | Phenylglyoxylic acid | >99% e.e., High conversion |

| D-Acylase / D-Amidase | Dynamic Kinetic Resolution (DKR) | Racemic N-Acetyl Phenylglycine | >99% e.e., >90% yield |

Catalysis by transition metals is a cornerstone of modern synthetic chemistry, offering powerful methods for creating chiral centers. Complexes of palladium, copper, and other metals with chiral ligands can catalyze a variety of enantioselective reactions. rsc.org

Palladium-catalyzed reactions are particularly effective for the asymmetric synthesis of α-amino acids. A leading strategy is the asymmetric hydrogenation of a prochiral enamide or α,β-unsaturated amino acid precursor. For the target molecule, a precursor such as (Z)-2-(acetylamino)-2-(2-fluorophenyl)acrylic acid can be synthesized from 2-fluorobenzaldehyde. This substrate can then be hydrogenated using a chiral palladium catalyst, often a complex of Pd(II) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos). This reaction can produce the N-acetylated precursor to this compound with high enantioselectivity, which is then deprotected. nih.govlibretexts.org

Table 4: Palladium-Catalyzed Asymmetric Hydrogenation of Enamides This table shows representative results for analogous substrates.

| Chiral Ligand | Substrate | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | (Z)-α-Acetamidocinnamate | >95% e.e. | >95 |

| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamido-cinnamate | >99% e.e. | ~100 |

| (R)-SynPhos | (Z)-α-benzamidocinnamic acid | 98% e.e. | 96 |

Copper catalysis has emerged as a versatile tool for asymmetric C-N bond formation. A potential route to this compound involves the asymmetric amination of an α-halo ester. For example, a derivative like methyl 2-bromo-2-(2-fluorophenyl)acetate could be reacted with an amine source (e.g., ammonia (B1221849) or a protected equivalent) in the presence of a copper(I) or copper(II) salt and a chiral ligand, such as a BOX (bis(oxazoline)) or PyBOX (pyridine-bis(oxazoline)) ligand. The chiral copper complex coordinates the substrate and directs the nucleophilic attack of the amine to afford the (R)-product with high enantioselectivity. nih.gov

While gold catalysis is highly effective for various transformations like the cycloisomerization of aminoallenes, its application in the direct asymmetric synthesis of simple α-amino acids from prochiral precursors is less established compared to palladium and copper. acs.org

Table 5: Copper-Catalyzed Asymmetric Synthesis of Amino Acid Derivatives This table shows representative results for analogous transformations.

| Chiral Ligand | Reaction Type | Substrate Example | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|---|

| (S,S)-Ph-BOX | Nucleophilic Amination | α-bromo ester | 94% e.e. | 85 |

| (R)-Tol-BINAP | Conjugate Reduction | β-amino enoate | 98% e.e. | 97 |

| Josiphos-type | Asymmetric Alkylation | Glycine imine ester | 99% e.e. | 91 |

Transition Metal-Catalyzed Asymmetric Synthesis.

Rhodium and Iridium-Catalyzed Hydrogenation

Asymmetric hydrogenation represents a powerful tool for establishing the stereocenter of chiral α-amino acids. Rhodium and iridium catalysts, in particular, have demonstrated remarkable efficiency and enantioselectivity in the reduction of various prochiral precursors.

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of a variety of chiral 2-pyridine alcohols, which can serve as precursors to amino acids. nih.gov These reactions, often employing ligands such as Binapine, can achieve excellent enantioselectivities (up to 99% ee) under mild conditions. nih.gov The mechanism often involves the coordination of the substrate to the rhodium center, followed by the stereoselective transfer of hydrogen. rsc.org The combination of neutral and anionic phosphorus ligands has been shown to enhance enantioselectivity in some cases, with charge effects favoring the formation of more selective hetero bis-ligand complexes. nih.gov

Iridium catalysts have also emerged as highly effective for asymmetric hydrogenations, particularly for challenging substrates. nih.govnih.gov Chiral spiro aminophosphine (B1255530) ligands, when coordinated to iridium, create a well-defined chiral environment around the metal center, enabling precise stereocontrol. nih.govscilit.com These catalysts have shown high turnover numbers and are applicable to a wide range of substrates, including those that are challenging for other methods. nih.govscilit.comnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α-fluoro-β-enamino esters has been developed, providing access to chiral α-fluoro-β-amino esters with two adjacent stereocenters in high yields and excellent stereoselectivities. acs.org

| Catalyst System | Substrate Type | Key Features |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | High enantioselectivity (up to 99% ee), mild conditions. nih.gov |

| Rhodium with mixed neutral/anionic P-ligands | Functionalized Olefins | Enhanced enantioselectivity due to favored hetero-complex formation. nih.gov |

| Iridium with Chiral Spiro Aminophosphine Ligands | Ketones, Enamino Esters | High stability, efficiency, and enantioselectivity; high turnover numbers. nih.govscilit.com |

| Iridium-ZhaoPhos | Tetrasubstituted α-Fluoro-β-enamino Esters | Access to adjacent tertiary stereocenters with high diastereo- and enantioselectivity. acs.org |

Chemo- and Regioselective Fluorination Techniques for α-Amino Acids

The introduction of fluorine into amino acids can significantly alter their biological properties. researchgate.netrsc.org Consequently, the development of selective fluorination methods is of great interest. researchgate.netmdpi.com

Nucleophilic Fluorination Approaches

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride (B91410) ion source. mdpi.com Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for this purpose. mdpi.comnih.gov These methods are often employed in the synthesis of α-fluoroalkyl-α-amino acids from non-fluorinated precursors. mdpi.com For example, the direct nucleophilic fluorination of a threonine-derived benzyl (B1604629) ester using DAST has been reported. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorination reagents, such as Selectfluor and N-fluorobenzensulfonimide (NFSI), deliver an electrophilic fluorine atom to an electron-rich center. mdpi.comnih.gov These reagents are widely used for the synthesis of α-fluoro-α-amino acids. mdpi.comnih.gov For instance, Selectfluor can be used in the fluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov This approach often requires the presence of two electron-withdrawing groups on the amine to favor the desired reaction pathway. nih.gov Mechanistic studies on Selectfluor have shown that it can add in a syn manner to glycals, leading to selective fluorination. acs.org

| Fluorination Reagent | Type | Common Substrates | Key Characteristics |

| DAST | Nucleophilic | Hydroxy-amino acid derivatives | Displaces hydroxyl groups with fluorine. mdpi.comnih.gov |

| Selectfluor | Electrophilic | Dehydroalanine derivatives, electron-rich side chains | Delivers electrophilic fluorine; can be used in photoredox catalysis. nih.govnih.gov |

| NFSI | Electrophilic | Electron-rich amino acid side chains | Provides an electrophilic fluorine source. mdpi.comnih.gov |

Photoredox-Catalyzed Carbofluorination of Precursors

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the synthesis of complex molecules, including fluorinated amino acids. nih.govnih.gov This method allows for the generation of radical intermediates under gentle conditions. organic-chemistry.orgmit.eduresearchgate.net In the context of α-fluoro-α-amino acid synthesis, a photoredox-catalyzed three-component carbofluorination of dehydroalanine derivatives has been developed. nih.gov This metal-free process involves the generation of an alkyl radical, its addition to the dehydroalanine, and subsequent fluorination of the resulting α-amino radical by an electrophilic fluorine source like Selectfluor. nih.gov This strategy allows for the incorporation of a wide range of alkyl groups. nih.gov

Conventional and Modern Approaches to the α-Amino Acid Scaffold

Strecker-Type Reaction Modulations

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes, ammonia, and cyanide. nih.govacs.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org

The traditional Strecker synthesis yields a racemic mixture of amino acids. acs.orgwikipedia.org To address this, asymmetric variations have been developed. One approach involves the use of a chiral auxiliary, such as (R)-phenylglycine amide, which leads to diastereoselective formation of the α-aminonitrile. acs.org This can be coupled with a crystallization-induced asymmetric transformation to isolate a single diastereomer in high yield and purity. acs.org

Catalytic asymmetric Strecker reactions have also been developed, using chiral catalysts to control the stereochemical outcome. nih.govacs.org These methods can provide N-protected amino nitriles in high enantiomeric excess and yield. acs.org While some early catalytic systems have been retracted, the field continues to advance with the development of new and more robust catalysts. wikipedia.orgacs.org These catalytic approaches are advantageous as they, in principle, allow for a 100% yield of a single enantiomer. acs.org

| Strecker Reaction Type | Key Feature | Outcome |

| Classical | Racemic synthesis | Racemic α-amino acids. acs.orgwikipedia.org |

| Chiral Auxiliary-based | Diastereoselective addition | Diastereomerically enriched α-aminonitriles. acs.org |

| Catalytic Asymmetric | Enantioselective cyanation of imines | Enantiomerically enriched N-protected α-aminonitriles. nih.govacs.org |

Hydantoin (B18101) Route Derivations

The hydantoin route represents a classical and versatile method for the synthesis of α-amino acids. This pathway typically involves the formation of a hydantoin ring system from a corresponding aldehyde or ketone, followed by hydrolysis to yield the desired amino acid.

A primary example of this is the Bucherer-Bergs reaction , a multicomponent reaction that condenses a carbonyl compound (in this case, 2-fluorobenzaldehyde), potassium cyanide, and ammonium (B1175870) carbonate to form a 5-substituted hydantoin. openochem.orgnih.gov The resulting 5-(2-fluorophenyl)hydantoin is a racemic mixture. To obtain the desired (2R)-enantiomer, a subsequent stereoselective hydrolysis step is required.

Enzymatic hydrolysis of the racemic 5-(2-fluorophenyl)hydantoin offers an effective method for obtaining the enantiomerically pure amino acid. This process often utilizes a two-enzyme system: a hydantoinase that selectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoylamino acid, and a carbamoylase that then converts this intermediate to the free amino acid. nih.govmdpi.com For the production of the (2R)-amino acid, a D-selective hydantoinase and D-carbamoylase would be employed. The unreacted L-hydantoin can be racemized in situ or in a separate step, allowing for a theoretical yield of 100%. mdpi.com The efficiency of this process is highly dependent on the substrate specificity and enantioselectivity of the chosen enzymes. nih.govnih.gov

| Starting Material | Key Reagents/Enzymes | Intermediate | Product | Key Advantages |

| 2-Fluorobenzaldehyde | KCN, (NH₄)₂CO₃ | 5-(2-Fluorophenyl)hydantoin | Racemic 2-amino-2-(2-fluorophenyl)acetic acid | Well-established, high-yielding for hydantoin formation. |

| Racemic 5-(2-Fluorophenyl)hydantoin | D-Hydantoinase, D-Carbamoylase, Hydantoin racemase | N-Carbamoyl-(R)-2-amino-2-(2-fluorophenyl)acetic acid | This compound | High enantioselectivity, potential for dynamic kinetic resolution. |

Aldehyde-Glycine Condensation Methodologies

Condensation reactions involving an aldehyde and a glycine equivalent provide another direct route to α-amino acids. The most prominent of these is the Strecker synthesis . In its classical form, the Strecker synthesis involves the reaction of an aldehyde (2-fluorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the amino acid. mdpi.com This method initially produces a racemic mixture.

To achieve enantioselectivity, asymmetric Strecker reactions have been developed. These methods often employ a chiral auxiliary or a chiral catalyst. For instance, a chiral amine can be used instead of ammonia, leading to the formation of diastereomeric α-aminonitriles that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid. nih.gov Alternatively, a chiral catalyst can be employed to directly favor the formation of one enantiomer of the α-aminonitrile. mdpi.com

| Aldehyde | Amine Source | Cyanide Source | Key Step for Asymmetry | Product |

| 2-Fluorobenzaldehyde | Ammonia | KCN/HCN | None (racemic) | Racemic 2-amino-2-(2-fluorophenyl)acetic acid |

| 2-Fluorobenzaldehyde | Chiral Amine (e.g., (R)-phenylglycinol) | TMSCN | Diastereoselective addition to imine | Diastereomeric α-aminonitriles |

| 2-Fluorobenzaldehyde | Ammonia | KCN/HCN | Chiral Catalyst (e.g., Jacobsen's catalyst) | Enantioenriched (2R)-2-amino-2-(2-fluorophenyl)acetonitrile |

Cross-Coupling Methodologies for Aryl-Amino Acid Formation

Modern organic synthesis has seen the rise of powerful cross-coupling reactions for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a prime example and can be adapted for the synthesis of aryl-amino acids. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnumberanalytics.com

For the synthesis of 2-amino-2-(2-fluorophenyl)acetic acid, a potential strategy would involve the coupling of a 2-fluorophenyl halide (e.g., 2-fluorobromobenzene) with a glycine equivalent, such as a glycine ester imine, followed by hydrolysis. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgorganic-chemistry.org Achieving enantioselectivity in this context would likely require the use of a chiral ligand or a chiral glycine equivalent.

| Aryl Halide | Amine Equivalent | Catalyst System | Product |

| 2-Fluorobromobenzene | Glycine ester imine | Pd(OAc)₂ / Chiral Phosphine Ligand | Protected this compound ester |

Chiral Resolution Techniques for Enantiomeric Enrichment and Separation

Since many synthetic routes initially produce a racemic mixture of 2-amino-2-(2-fluorophenyl)acetic acid, effective chiral resolution techniques are essential for obtaining the desired (2R)-enantiomer in high purity.

One of the most established methods for resolving racemic acids and bases is through the formation of diastereomeric salts . nih.govlibretexts.orglibretexts.org This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral base if resolving an acid, or a chiral acid if resolving a base. For the resolution of racemic 2-amino-2-(2-fluorophenyl)acetic acid, which is amphoteric, a chiral acid like a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid) or a chiral base can be used. mdpi.comnih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amino acid can be liberated from the salt by treatment with an achiral acid or base.

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. u-szeged.humdpi.com This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, the N-acetylated derivative of racemic 2-amino-2-(2-fluorophenyl)acetic acid can be subjected to an acylase that selectively hydrolyzes the N-acetyl group from one enantiomer, leaving the other enantiomer acetylated. researchgate.net The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties. The success of this method hinges on the high enantioselectivity of the chosen enzyme. mdpi.com

Crystallization-induced asymmetric transformation is a dynamic resolution technique that can theoretically convert an entire racemic mixture into a single enantiomer. This process involves the crystallization of one diastereomeric salt from a solution where the un-crystallized diastereomer can epimerize to the less soluble, crystallizing form. This requires a reversible equilibrium between the two diastereomers in solution.

| Resolution Technique | Principle | Resolving Agent / Enzyme | Key Advantage |

| Diastereomeric Salt Formation | Formation of separable diastereomers with different physical properties. | Chiral acids (e.g., Di-p-toluoyl-D-tartaric acid) or chiral bases. | Well-established and scalable method. nih.govlibretexts.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction on one enantiomer. | Acylases, Lipases, etc. | High enantioselectivity and mild reaction conditions. u-szeged.huresearchgate.net |

Chemical Transformations and Derivatization of 2r 2 Amino 2 2 Fluorophenyl Acetic Acid

Functional Group Interconversions on the Amino and Carboxyl Moieties

The amino and carboxyl groups of (2R)-2-amino-2-(2-fluorophenyl)acetic acid are primary sites for chemical reactions, enabling the synthesis of a diverse array of derivatives.

Oxidative Transformations of the Amino Group

While direct, large-scale oxidative transformations of the amino group in α-amino acids can be complex, analogous reactions are fundamental in biocatalysis. For instance, amino acid oxidases can catalyze the oxidation of α-amino acids to the corresponding α-keto acids. In the context of this compound, this would theoretically yield 2-oxo-2-(2-fluorophenyl)acetic acid. This transformation is a key step in the metabolic breakdown of amino acids.

Furthermore, enzymes like ornithine aminotransferase (OAT) catalyze transamination reactions, which involve the transfer of the amino group. nih.gov Although not a direct oxidation, this process converts the amino acid into its corresponding keto acid while transforming a keto acid acceptor into an amino acid. nih.gov

Reductive Transformations of the Carboxylic Acid Group

The carboxylic acid functionality can be reduced to the corresponding primary alcohol, yielding (2R)-2-amino-2-(2-fluorophenyl)ethanol. This reduction is a valuable transformation for producing amino alcohol derivatives. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of protecting groups on the amino function to prevent side reactions.

A practical, two-step method for the reductive amination of carboxylic acids involves an initial silane-mediated amidation followed by a zinc-catalyzed reduction of the resulting amide. rsc.org This approach is applicable to a broad range of amines and carboxylic acids. rsc.org While this method focuses on the formation of amines from carboxylic acids, related reductions can be tailored to produce alcohols. For example, the reduction of 2-(benzofuran-2-yl)acetic acid to 2-(benzofuran-2-yl)ethan-1-ol has been achieved, showcasing a similar transformation on a different acetic acid derivative. nih.gov

Amidation and Esterification Reactions

The carboxyl and amino groups of this compound are readily converted into amides and esters, which are among the most common derivatives of amino acids.

Amidation: The formation of an amide bond involves coupling the carboxylic acid with an amine. This can be achieved using various coupling reagents, such as N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the amine. google.com A patent describes a method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide where an N-protected glycine (B1666218) is activated with CDI before reaction with 2,2,2-trifluoroethylamine. google.com Lewis acid catalysts, like those based on boron, have also been shown to be effective for the direct amidation of unprotected amino acids. nih.gov

Esterification: Esterification of the carboxylic acid can be performed under acidic conditions with an alcohol. For example, the synthesis of methyl 2-(benzofuran-2-yl)acetate was accomplished by refluxing the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov Similarly, benzyl (B1604629) esters of amino phenylacetic acids have been prepared, which can subsequently be converted to the free acids via hydrogenolysis. google.com

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Amine, Coupling Reagent (e.g., CDI) or Lewis Acid Catalyst | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Reduction | Reducing Agent (e.g., LiAlH₄, B₂H₆) | Amino Alcohol |

Modifications of the 2-Fluorophenyl Moiety

The 2-fluorophenyl ring offers additional sites for chemical modification, allowing for the synthesis of more complex derivatives.

Directed Ortho-Metalation and Subsequent Functionalization

While specific examples for this compound are not prevalent in the provided search results, directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. In this process, a directing group, often a protected amine or a related functional group, facilitates the deprotonation of an adjacent ortho position by a strong base, such as an organolithium reagent. The resulting aryl-lithium or aryl-magnesium species can then be quenched with various electrophiles to introduce new substituents. The fluorine atom itself can also influence the regioselectivity of metalation.

Substitution Reactions on the Aromatic Ring

The fluorine atom on the phenyl ring can influence the regioselectivity of electrophilic aromatic substitution reactions, although the amino acid side chain's directing effects must also be considered. More commonly, nucleophilic aromatic substitution (SNAr) reactions can be employed, where the fluorine atom is displaced by a suitable nucleophile, particularly if the ring is activated by electron-withdrawing groups.

Derivatization for Analytical and Mechanistic Studies.

Application of Chiral Derivatizing Agents in Stereochemical Elucidation

The determination of the enantiomeric purity of this compound is crucial in various scientific contexts. A widely employed method for this purpose is the use of chiral derivatizing agents (CDAs). This technique involves reacting the amino acid with a chiral reagent to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, allowing for their separation and quantification using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on an achiral stationary phase. akjournals.comnih.govresearchgate.netnih.gov

One of the most successful and widely used CDAs is Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govresearchgate.netnih.gov The reaction between this compound and Marfey's reagent proceeds via a nucleophilic aromatic substitution, where the primary amino group of the amino acid attacks the electron-deficient aromatic ring of the reagent, displacing the fluorine atom. This reaction results in the formation of a stable diastereomeric derivative.

The resulting diastereomers can then be separated by reversed-phase HPLC and detected using a UV detector, typically at a wavelength of 340 nm where the dinitrophenyl group exhibits strong absorbance. researchgate.net The retention times of the diastereomers corresponding to the (R)- and (S)-enantiomers of the amino acid will differ, allowing for their individual quantification. The elution order of the diastereomers is dependent on the specific CDA used and the analyte. For instance, with Marfey's reagent (L-FDAA), the derivative of the D-amino acid generally elutes before the L-amino acid derivative. The enantiomeric excess (e.e.) of the original amino acid sample can be calculated from the integrated peak areas of the two diastereomers.

Several analogs of Marfey's reagent have been developed to optimize the separation of different amino acids. These variants often substitute the L-alanine amide moiety with other L- or D-amino acid amides, such as L-valinamide (FDVA), L-leucinamide (FDLA), or D-phenylglycinamide. akjournals.com These modifications can enhance the resolution and sensitivity of the separation for specific amino acids.

Table 1: Chiral Derivatizing Agents for Stereochemical Elucidation

| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Principle of Derivatization | Analytical Technique |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Marfey's Reagent (FDAA) | Nucleophilic substitution at the amino group to form diastereomers. | Reversed-Phase HPLC with UV detection. |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | FDVA | Similar to Marfey's reagent, forms diastereomers. | Reversed-Phase HPLC with UV detection. |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | FDLA | Similar to Marfey's reagent, forms diastereomers. | Reversed-Phase HPLC with UV detection. |

Labeling Strategies for Probing Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. nih.govresearchgate.netscripps.edu This strategy involves replacing one or more atoms in a reactant molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The positions of these isotopic labels in the products are then determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS).

For instance, to investigate a hypothetical decarboxylation reaction of this compound, a labeling study could be designed. If the mechanism is uncertain as to whether the C-H bond at the α-carbon is broken during the rate-determining step, a deuterium labeling experiment can be employed. The α-hydrogen of this compound can be replaced with deuterium to synthesize (2R)-2-amino-2-(2-fluorophenyl)acetic-2-d acid.

This deuterated compound would then be subjected to the decarboxylation reaction under the same conditions as the unlabeled compound. The rates of the two reactions would be compared. If the reaction involving the deuterated compound proceeds at a significantly slower rate, this observation, known as a primary kinetic isotope effect, would provide strong evidence that the C-H (or C-D) bond is indeed broken in the rate-determining step of the reaction. The magnitude of the kinetic isotope effect can provide further details about the transition state of the reaction.

In another example, to trace the fate of the carboxyl group, the acid could be synthesized with a ¹³C-labeled carboxyl carbon ((2R)-2-amino-2-(2-fluorophenyl)acetic-1-¹³C acid). Analysis of the products by ¹³C-NMR or mass spectrometry would reveal which product molecule contains the labeled carbon, thus elucidating the pathway of the carboxyl group during the transformation.

Table 2: Common Isotopes and Their Application in Mechanistic Studies

| Isotope | Natural Abundance (%) | Analytical Detection Method | Application in Studying this compound Reactions |

|---|---|---|---|

| Deuterium (²H or D) | 0.015 | NMR Spectroscopy, Mass Spectrometry | Probing the breaking of C-H bonds (Kinetic Isotope Effect). Tracing the fate of hydrogen atoms. |

| Carbon-13 (¹³C) | 1.1 | NMR Spectroscopy, Mass Spectrometry | Tracing the carbon skeleton. Investigating rearrangements and decarboxylation reactions. |

| Nitrogen-15 (¹⁵N) | 0.37 | NMR Spectroscopy, Mass Spectrometry | Following the transformation of the amino group. |

These derivatization and labeling strategies are indispensable tools for the comprehensive study of this compound, enabling its stereochemical characterization and the detailed elucidation of its chemical behavior.

Analytical and Spectroscopic Methodologies for Stereochemical and Structural Characterization

Chromatographic Techniques for Enantiomeric Purity Assessment

The separation of enantiomers is a fundamental challenge in chemistry. For (2R)-2-amino-2-(2-fluorophenyl)acetic acid, chromatographic methods are indispensable for quantifying the enantiomeric excess and ensuring the stereochemical integrity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of amino acids. The technique involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. nih.gov

Research Findings: The separation of the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid can be effectively achieved using CSPs based on macrocyclic antibiotics, polysaccharides (such as cellulose (B213188) or amylose (B160209) derivatives), or crown ethers. nih.gov Crown ether-based CSPs, in particular, are known to be highly effective for the enantioseparation of primary amine compounds like amino acids. nih.gov The analysis typically involves dissolving the sample in the mobile phase, injecting it into the HPLC system, and monitoring the elution profile with a UV detector, as the phenyl group provides a strong chromophore. The success of the separation depends on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The relative peak areas of the (R)- and (S)-enantiomers are used to determine the enantiomeric purity.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (CSP), e.g., Crownpak CR(+) |

| Mobile Phase | Typically an aqueous solution with an acid modifier (e.g., perchloric acid) and an organic modifier (e.g., methanol). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Controlled, often near ambient (e.g., 25 °C) |

| Detection | UV Absorbance at a wavelength such as 254 nm or 260 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomer peaks, allowing for accurate quantification. |

Gas Chromatography (GC) can also be employed for chiral analysis, but it requires the amino acid to be chemically modified into a volatile derivative first.

Research Findings: For the analysis of this compound by GC, a two-step derivatization is standard. First, the carboxylic acid group is esterified (e.g., to a methyl or ethyl ester). Second, the amino group is acylated (e.g., with trifluoroacetyl or pentafluoropropionyl anhydride). This process creates a volatile derivative that can be analyzed on a GC system equipped with a chiral stationary phase, such as a cyclodextrin-based capillary column. The different interactions between the derivatized enantiomers and the chiral phase result in their separation, allowing for quantification.

Table 2: Typical GC Methodology for Chiral Amino Acid Derivatives

| Step | Description |

|---|---|

| 1. Derivatization | Esterification of the carboxyl group followed by acylation of the amino group to increase volatility. |

| 2. GC Column | Capillary column with a Chiral Stationary Phase (e.g., Chirasil-Val). |

| 3. Carrier Gas | Inert gas, typically Helium or Hydrogen. |

| 4. Temperature Program | An optimized temperature gradient to ensure separation and elution of the derivatives. |

| 5. Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Expected Outcome | Two distinct peaks corresponding to the derivatized (R)- and (S)-enantiomers. |

Spectroscopic Approaches for Stereochemical and Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and, in some cases, the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of a molecule in solution.

To probe the stereochemistry, chiral solvating agents can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals for the (R) and (S) forms in the NMR spectrum. Alternatively, the amino acid can be reacted with a chiral derivatizing agent to form diastereomers, which are inherently distinguishable by NMR.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | 7.0 - 7.6 | Multiplet |

| Methine (α-CH) | ~4.5 | Singlet or Doublet |

| Amine (NH₂) | Variable, broad | Singlet (broad) |

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.

Research Findings: This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of every atom can be determined. For this compound, this analysis would provide unambiguous proof of the R configuration at the chiral α-carbon by relating it to a known chiral reference (anomalous dispersion). This method provides the definitive, non-ambiguous structural proof in the solid state.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and its derivatives, and to gain structural information through fragmentation analysis.

Research Findings: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of this compound (C₈H₈FNO₂) by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. unito.it The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragments. The fragmentation pattern of amino acids is well-studied; a characteristic fragmentation pathway for protonated α-amino acids involves the neutral loss of H₂O and CO (a combined loss of 46 u). unito.it When analyzing a derivative of this compound, the mass of the parent ion will shift according to the mass of the added chemical group. The fragmentation pattern of the derivative can then be analyzed to confirm the site of modification.

Polarimetry for Optical Rotation Determination

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of polarized light. This property is a direct consequence of the molecule's asymmetry. For a given enantiomer, the direction and magnitude of this rotation are characteristic physical constants, reported as the specific rotation. The specific rotation is an intrinsic property of a chiral compound and is defined as the observed rotation of a solution at a specific concentration and path length, measured at a defined temperature and wavelength of light (typically the sodium D-line at 589 nm).

The determination of the optical rotation of this compound is crucial for confirming its enantiomeric identity and purity. The "R" configuration in its name denotes a specific spatial arrangement of the substituents around the chiral carbon atom, which results in a characteristic interaction with plane-polarized light. Its enantiomer, (2S)-2-amino-2-(2-fluorophenyl)acetic acid, will rotate the plane of polarized light by an equal magnitude but in the opposite direction.

Detailed research findings on the specific rotation of this compound are essential for quality control in both research and industrial settings. This data allows for the quantitative assessment of enantiomeric excess (ee) in a sample, which is a measure of the purity of one enantiomer over the other. The relationship between the observed specific rotation of a mixture and that of the pure enantiomer is linear, allowing for a straightforward calculation of enantiomeric purity.

Hypothetical Data Table for Optical Rotation of this compound

| Enantiomer | Specific Rotation (°) | Concentration ( g/100 mL) | Solvent | Temperature (°C) | Wavelength (nm) |

| This compound | Data not available | Data not available | Data not available | Data not available | 589 (Na D-line) |

| (2S)-2-amino-2-(2-fluorophenyl)acetic acid | Data not available | Data not available | Data not available | Data not available | 589 (Na D-line) |

The absence of this specific data in publicly accessible sources underscores the specialized nature of this compound and highlights the importance of thorough characterization when new chiral entities are synthesized or utilized. The determination of its specific rotation would be a critical step in any research or development involving this compound, providing a benchmark for its stereochemical identity.

Mechanistic Insights and Theoretical Studies

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid can be achieved through several advanced methodologies, with enzymatic kinetic resolution being a particularly prominent and well-studied approach.

One of the primary methods for the asymmetric synthesis of enantiomerically pure α-amino acids is through enzymatic kinetic resolution of a racemic mixture. nih.gov Lipases are a class of enzymes frequently employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other. researchgate.netresearchgate.net

In a typical kinetic resolution for producing this compound, a racemic mixture of 2-amino-2-(2-fluorophenyl)acetic acid or its ester derivative is subjected to a reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate. The enzyme's chiral active site preferentially binds one enantiomer over the other, leading to a significant difference in the reaction rates between the two enantiomers.

For example, in a transesterification reaction, the (S)-enantiomer might be preferentially acylated, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The key to the high selectivity lies in the three-dimensional structure of the enzyme's active site, which creates a chiral environment that can differentiate between the two enantiomers of the substrate. The less reactive enantiomer, in this case, the desired this compound, can then be isolated from the reaction mixture. beilstein-journals.org

Another powerful strategy for the asymmetric synthesis of fluorinated amino acids involves the use of chiral transition metal complexes. Chiral Ni(II) complexes, for instance, have been effectively used to synthesize a variety of non-canonical amino acids with high enantiomeric purity. chemrxiv.org These methods often involve the alkylation of a glycine (B1666218) Schiff base coordinated to the chiral nickel complex. The chiral ligand on the nickel center directs the approach of the electrophile, leading to a highly stereoselective C-C bond formation. While not specifically detailed for the 2-fluorophenyl derivative in the provided literature, this methodology represents a viable and mechanistically insightful pathway to the target compound. chemrxiv.orgnih.gov

Computational Chemistry Approaches to Stereoselectivity and Reactivity

Computational chemistry provides invaluable tools for understanding the origins of stereoselectivity and reactivity in asymmetric synthesis. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to model enzyme-substrate interactions and transition states.

Molecular dynamics simulations can be employed to investigate the conformational dynamics of an enzyme, such as a lipase, when interacting with the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid. researchgate.net These simulations can reveal the specific binding modes of each enantiomer within the enzyme's active site. The results can highlight the key amino acid residues that are responsible for the chiral recognition and the differences in the stability of the enzyme-substrate complexes for the (R) and (S) enantiomers. researchgate.netmdpi.com The binding energy and the orientation of the substrate relative to the catalytic residues (e.g., the catalytic triad (B1167595) in a lipase) can be calculated to predict which enantiomer will react faster.

The following interactive table illustrates hypothetical binding energies and distances to the catalytic site for the enantiomers of a 2-fluorophenylglycine derivative within a lipase active site, as could be determined from MD simulations.

| Enantiomer | Binding Energy (kcal/mol) | Distance to Catalytic Serine (Å) | Predicted Reactivity |

| (R)-enantiomer | -5.8 | 4.5 | Low |

| (S)-enantiomer | -7.2 | 3.1 | High |

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the transition states of the reaction. By calculating the activation energies for the reaction of both the (R) and (S) enantiomers, the stereoselectivity of the reaction can be predicted and understood at an electronic level. These calculations can elucidate the role of the catalyst and the substrate's functional groups in stabilizing the transition state for the preferred enantiomer.

Investigation of the 2-Fluoro Substituent's Influence on Reaction Pathways and Molecular Recognition

The presence of a fluorine atom at the ortho position of the phenyl ring has a profound influence on the molecule's electronic properties and its interactions with its environment, which in turn affects reaction pathways and molecular recognition. nih.gov

The high electronegativity of the fluorine atom can create a significant dipole moment in the C-F bond. This can lead to favorable electrostatic interactions with polar residues in an enzyme's active site. researchgate.net Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site. These non-covalent interactions can contribute to the differential binding of the two enantiomers, thus enhancing the enantioselectivity of an enzymatic resolution.

The electronic effect of the ortho-fluoro substituent can also influence the reactivity of the amino acid. The electron-withdrawing nature of fluorine can affect the pKa of the amino and carboxylic acid groups, which can be crucial for the substrate's binding and the catalytic mechanism. In the context of enzyme inhibition, fluorinated compounds have been shown to be potent inhibitors, in part due to the ability of the fluoro substituent to stabilize the transition state of the enzymatic reaction. researchgate.net

The following table summarizes the potential effects of the 2-fluoro substituent on the properties of 2-amino-2-(2-fluorophenyl)acetic acid.

| Property | Influence of 2-Fluoro Substituent |

| Electronic Nature | Electron-withdrawing, creating a dipole moment. |

| Non-covalent Interactions | Can act as a hydrogen bond acceptor. |

| Reactivity | Can modulate the pKa of the amino and carboxyl groups. |

| Molecular Recognition | Influences binding affinity and selectivity in enzyme active sites. |

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (2R)-2-amino-2-(2-fluorophenyl)acetic acid?

Methodological Answer: Enzymatic dynamic kinetic resolution (DKR) using nitrilases or amidases is a high-yield approach for stereoselective synthesis. For example, nitrilase-catalyzed hydrolysis of 2-fluorophenylglycine nitrile derivatives at pH 8 and 20–40°C achieves >90% enantiomeric excess (ee) . Key parameters to optimize include:

- Temperature : 20–40°C (higher temperatures accelerate racemization).

- pH : 7.5–8.5 (maintains enzyme activity).

- Substrate concentration : 1.0–1.2 M to balance reaction rate and enzyme stability.

Alternative chemoenzymatic methods involve benzaldehyde-cyanide condensation followed by enzymatic resolution .

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer: Use chiral HPLC with a Crownpak CR-I column (mobile phase: HClO₄ in H₂O, pH 2.0) or polarimetric analysis. Cross-validate with ¹H-NMR using chiral shift reagents like Eu(hfc)₃ to resolve enantiomeric signals. Mass spectrometry (HRMS) confirms molecular integrity .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer: The compound is prone to racemization at pH >8.0 or temperatures >50°C. Store lyophilized samples at -20°C in inert atmospheres. For aqueous work, use pH 4–6 buffers (e.g., acetate) and minimize exposure to light/oxidizers .

Advanced Research Questions

Q. How can computational modeling guide the design of stereoselective enzymes for synthesizing this compound?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict enzyme-substrate binding modes. Focus on nitrilases with hydrophobic active sites (e.g., residues Phe168, Val202) that stabilize the 2-fluorophenyl group. MD simulations (AMBER/CHARMM) assess enantioselectivity by calculating binding free energy differences between (R)- and (S)-enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenylglycine derivatives?

Methodological Answer: Systematic meta-analysis of assay conditions is essential:

Q. How does substituting the fluorine position (ortho vs. para) impact the compound’s physicochemical properties?

Methodological Answer: Ortho-fluorination increases steric hindrance, reducing solubility (logP = 1.2 vs. para-fluoro logP = 0.8) but enhancing metabolic stability. Para-fluoro derivatives exhibit stronger hydrogen bonding with biological targets (e.g., enzymes), as shown in QSAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.